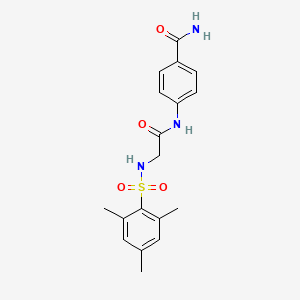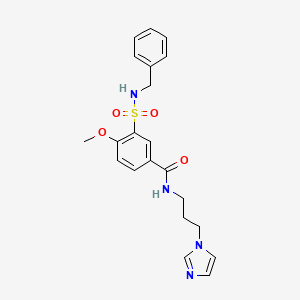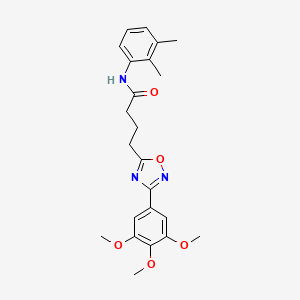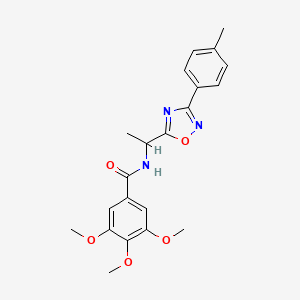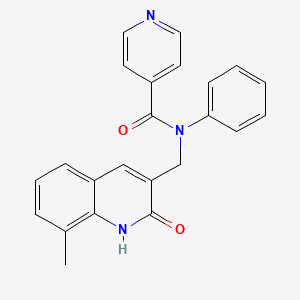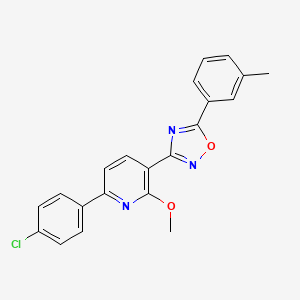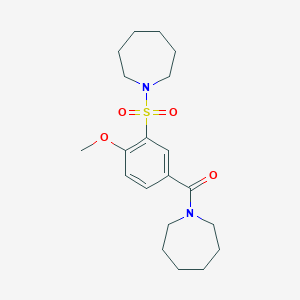
2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide, also known as MPOP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. In cancer research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to inhibit the PI3K/Akt/mTOR pathway and activate the JNK pathway, leading to cell cycle arrest and apoptosis. In neuroprotection research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to activate the Nrf2/ARE pathway and inhibit the NF-κB pathway, leading to the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines. In pain management research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to activate the α7 nicotinic acetylcholine receptor and inhibit the NMDA receptor, leading to the modulation of pain signaling.
Biochemical and Physiological Effects:
2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to have various biochemical and physiological effects in different systems. In cancer research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to decrease the expression of cyclin D1 and increase the expression of p21 and p27, leading to cell cycle arrest and apoptosis. In neuroprotection research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to increase the expression of antioxidant enzymes such as HO-1 and NQO1, and decrease the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. In pain management research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to decrease the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, and increase the expression of anti-inflammatory cytokines such as IL-10.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide in lab experiments is its potential therapeutic properties in various fields, as discussed above. Another advantage is its relatively low toxicity, as reported by Ma et al. (2019). However, one limitation is the lack of studies on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety.
Direcciones Futuras
There are several future directions for research on 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide. One direction is to investigate its pharmacokinetics and pharmacodynamics in different animal models and human subjects. Another direction is to explore its potential therapeutic properties in other fields, such as cardiovascular disease and inflammation. Additionally, further studies on its mechanism of action and biochemical and physiological effects may provide insights into its therapeutic potential and guide the development of new drugs.
Métodos De Síntesis
The synthesis of 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide involves the reaction of 2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenol with N-phenylacetamide in the presence of a catalyst. The resulting compound is then purified through recrystallization. This synthesis method has been reported in several studies, including one by Xue et al. (2017).
Aplicaciones Científicas De Investigación
2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been studied for its potential therapeutic properties in various fields, including cancer treatment, neuroprotection, and pain management. In cancer research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, as reported by Ma et al. (2019). In neuroprotection research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to protect against oxidative stress and inflammation, as reported by Zhang et al. (2018). In pain management research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to alleviate neuropathic pain, as reported by Chen et al. (2018).
Propiedades
IUPAC Name |
2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-28-20-14-17(22-25-23(30-26-22)16-8-4-2-5-9-16)12-13-19(20)29-15-21(27)24-18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWJLHXFTNOUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3)OCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-bromo-N-(2,4-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689840.png)
